molecular formula C11H7F3O4 B2416508 3-(2,2,2-trifluoro-1,1-dihydroxyethyl)-4H-chromen-4-one CAS No. 858369-47-8

3-(2,2,2-trifluoro-1,1-dihydroxyethyl)-4H-chromen-4-one

Cat. No. B2416508
CAS RN: 858369-47-8
M. Wt: 260.168
InChI Key: VATVKGLJKLTZLY-UHFFFAOYSA-N
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Description

3-(2,2,2-trifluoro-1,1-dihydroxyethyl)-4H-chromen-4-one is a chemical compound with the molecular formula C11H7F3O4 . It is a derivative of chromen-4-one, which is a class of organic compounds known for their diverse range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound includes a chromen-4-one moiety attached to a trifluoro-1,1-dihydroxyethyl group . The presence of the trifluoro group can significantly influence the compound’s reactivity and properties .

Scientific Research Applications

Chemical Synthesis and Reactivity

  • A study described a facile and efficient synthetic strategy to produce compounds related to 3-(2,2,2-trifluoro-1,1-dihydroxyethyl)-4H-chromen-4-one. This process, involving active electrophilic trifluoromethylthio species, proceeded under mild conditions, showcasing the compound's potential in chemical synthesis and reactivity (Xiang & Yang, 2014).

Spectral Analysis and Interaction with Graphene

  • A comprehensive spectroscopic analysis and quantum mechanical studies were conducted on several benzopyran analogues, including compounds similar to this compound. The study highlighted their interaction with graphene, forming molecular self-assemblies and exhibiting enhanced physicochemical properties. This opens up avenues for their potential use in photovoltaic applications and molecular docking studies (Al-Otaibi et al., 2020).

Application in Sensing Technology

  • A β-diketone derivative of this compound was synthesized and used to create a lanthanide complex for sensing purposes. This complex demonstrated high selectivity and sensitivity for detecting Al3+ ions, indicating the compound's potential application in the development of sensory technologies (Yu et al., 2017).

Theoretical and Computational Studies

  • Theoretical investigations, including DFT, QTAIM, and docking studies, were conducted on chromone derivatives. These studies provided insights into the molecular geometries, vibrational spectra, electronic properties, and biological activities of compounds related to this compound. The results suggest potential antitumor activity and the ability to interact with biological targets (Mary et al., 2021).

Safety and Hazards

The safety and hazards associated with 3-(2,2,2-trifluoro-1,1-dihydroxyethyl)-4H-chromen-4-one are not well-documented. It is recommended to handle this compound with appropriate safety measures, including wearing personal protective equipment and working in a well-ventilated area .

Future Directions

The future research directions for this compound could include further exploration of its synthesis methods, investigation of its chemical reactivity, and evaluation of its potential biological activities. Additionally, more detailed studies on its physical and chemical properties, as well as safety and hazards, would be beneficial .

properties

IUPAC Name

3-(2,2,2-trifluoro-1,1-dihydroxyethyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3O4/c12-11(13,14)10(16,17)7-5-18-8-4-2-1-3-6(8)9(7)15/h1-5,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATVKGLJKLTZLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C(C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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